4-(4-Methyl-1,3-thiazol-5-yl)-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
4-(4-Methyl-1,3-thiazol-5-yl)-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound with the empirical formula C7H9NO2S . It belongs to the class of thiazole derivatives and contains both an imidazolidine ring and a thiazole ring in its structure. The compound exhibits interesting biological properties and has been studied for various applications .
Synthesis Analysis
The synthesis of this compound involves the condensation of appropriate precursors. While specific synthetic routes may vary, one common method includes the reaction of a thiazole-5-carboxylic acid with a methylamine derivative followed by cyclization to form the imidazolidine ring. Detailed synthetic procedures and optimization studies can be found in the literature .
Properties
IUPAC Name |
4-(4-methyl-1,3-thiazol-5-yl)-2-oxoimidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3S/c1-4-5(15-3-10-4)8(6(12)13)2-9-7(14)11-8/h3H,2H2,1H3,(H,12,13)(H2,9,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMCMHQYICVMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2(CNC(=O)N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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